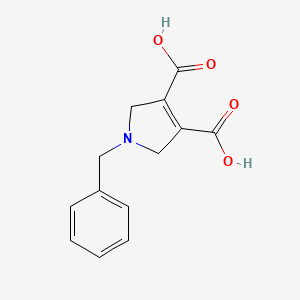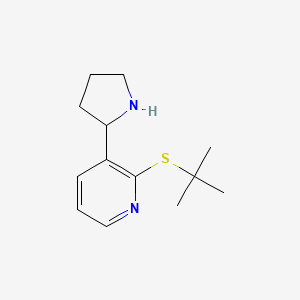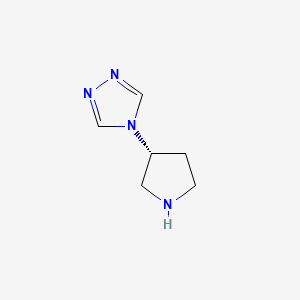
(R)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole is a heterocyclic compound that features a pyrrolidine ring fused to a triazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrolidine derivatives with triazole precursors in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the cyclization process .
Industrial Production Methods
Industrial production of ®-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality and scalability .
化学反应分析
Types of Reactions
®-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include various substituted triazoles and pyrrolidines, which can be further utilized in the synthesis of more complex molecules .
科学研究应用
Chemistry
In chemistry, ®-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse molecular architectures .
Biology
Biologically, this compound has been studied for its potential as a pharmacophore in drug design. It exhibits promising activity against various biological targets, making it a candidate for the development of new therapeutic agents .
Medicine
In medicine, ®-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole derivatives have shown potential as anti-inflammatory and antimicrobial agents. Research is ongoing to explore their efficacy and safety in clinical settings .
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials .
作用机制
The mechanism of action of ®-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and cellular processes. This compound can modulate enzyme activity and receptor binding, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
- ®-3-(Pyrrolidin-3-yl)aniline
- ®-(Pyrrolidin-3-yloxy)-acetic acid methyl ester
- ®-Pyrrolidin-3-ylmethanol
Uniqueness
Compared to similar compounds, ®-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole stands out due to its fused ring structure, which imparts unique electronic and steric properties. This structural feature enhances its reactivity and potential as a versatile intermediate in organic synthesis .
属性
分子式 |
C6H10N4 |
|---|---|
分子量 |
138.17 g/mol |
IUPAC 名称 |
4-[(3R)-pyrrolidin-3-yl]-1,2,4-triazole |
InChI |
InChI=1S/C6H10N4/c1-2-7-3-6(1)10-4-8-9-5-10/h4-7H,1-3H2/t6-/m1/s1 |
InChI 键 |
OODMRGGFZMJUCD-ZCFIWIBFSA-N |
手性 SMILES |
C1CNC[C@@H]1N2C=NN=C2 |
规范 SMILES |
C1CNCC1N2C=NN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


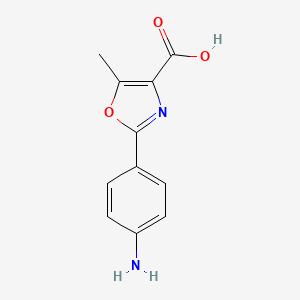

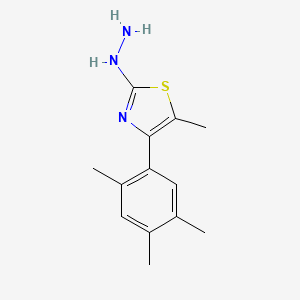
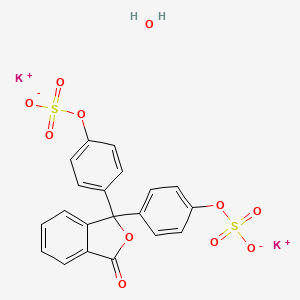

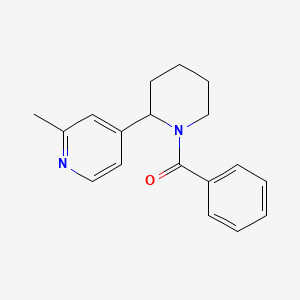
![1-((2-Methoxyethyl)sulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11804888.png)

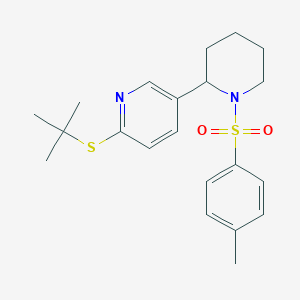

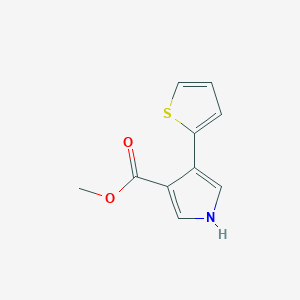
![N-Benzyl-4-fluorobenzo[d]isoxazol-3-amine](/img/structure/B11804920.png)
